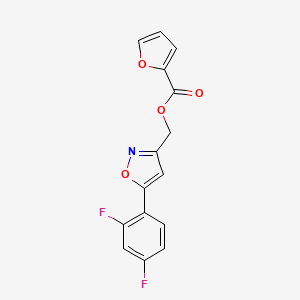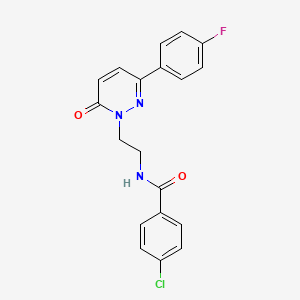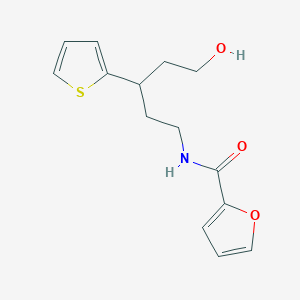
5-(2-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C19H13FN2O5 and its molecular weight is 368.32. The purity is usually 95%.
BenchChem offers high-quality 5-(2-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrroles and Heterocycles as Kinase Inhibitors
Research on pyrroles and other heterocycles has identified these compounds as potent inhibitors of p38 kinase, a protein involved in inflammatory processes and disease states. For instance, the study by de Laszlo et al. (1998) on furans and pyrroles highlighted their role in reducing secondary paw swelling in rat models of arthritis, indicating potential applications in anti-inflammatory therapies (S. D. de Laszlo et al., 1998).
Decarboxylative Fluorination of Heteroaromatics
The work by Yuan, Yao, and Tang (2017) on the decarboxylative fluorination of electron-rich heteroaromatics, including furans, showcases a method for synthesizing fluorinated compounds. This process is crucial for creating building blocks used in pharmaceuticals and agrochemicals due to the impact of fluorination on the biological activity and stability of molecules (Xi Yuan, Jian-Fei Yao, Zhen-Yu Tang, 2017).
Antinociceptive and Anti-inflammatory Properties
Thiazolopyrimidine derivatives, as explored by Selvam et al. (2012), demonstrate significant antinociceptive and anti-inflammatory activities. This research underlines the therapeutic potential of such heterocyclic compounds in managing pain and inflammation, providing a foundation for developing new analgesic and anti-inflammatory drugs (T. Selvam, V. Karthik, Vijayaraj Kumar Palanirajan, M. Ali, 2012).
Synthesis and Reactivity of Heterocyclic Compounds
The synthesis and reactivity of heterocyclic compounds, including furan- and pyrrole-derived molecules, are of significant interest for developing novel organic materials and drugs. Studies, such as those by Gein and Mar'yasov (2015), contribute to understanding the chemical behavior of these compounds under various conditions, facilitating the design of new molecules with desired properties (V. L. Gein, M. Mar'yasov, 2015).
Fluorinated Heteroaromatics in Material Science
The incorporation of fluorine atoms into heteroaromatic compounds, such as those involving furan and pyrrole rings, can significantly alter the electronic properties of materials. This modification has implications for the development of advanced materials with specific optical, electronic, or biological functionalities. The research by Li et al. (2008) on fluorophenyl-furan compounds underscores the role of fluorination in adjusting molecular properties for material science applications (Ying Li, Yong-qiang Ma, Zi-Ning Cui, Xinling Yang, Yun Ling, 2008).
properties
IUPAC Name |
2-(2-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O5/c1-10-9-14(21-27-10)22-16(11-5-2-3-6-12(11)20)15(18(24)19(22)25)17(23)13-7-4-8-26-13/h2-9,16,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUQHXOYVUMVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2617571.png)

![Benzyl 2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2617573.png)
![N-(2,5-dichlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2617574.png)
![3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2617576.png)
![N,N-Dimethyl-2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride](/img/structure/B2617578.png)


![9-(4-Butoxyphenyl)-3-((2,5-difluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B2617582.png)

![N-(benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2617586.png)

![N-[2-[[5-(Dimethylamino)pyridin-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2617589.png)
![N-(4-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2617590.png)